molecular formula C14H9F3O2 B173553 2'-Trifluoromethyl-biphenyl-4-carboxylic acid CAS No. 198205-79-7

2'-Trifluoromethyl-biphenyl-4-carboxylic acid

Cat. No.: B173553
CAS No.: 198205-79-7
M. Wt: 266.21 g/mol
InChI Key: WQKDEUGMDSTMAK-UHFFFAOYSA-N
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Description

2’-Trifluoromethyl-biphenyl-4-carboxylic acid is an organic compound with the molecular formula C14H9F3O2 . It is a derivative of biphenyl, where a trifluoromethyl group is attached to one of the phenyl rings, and a carboxylic acid group is attached to the other. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Trifluoromethyl-biphenyl-4-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of 2’-Trifluoromethyl-biphenyl-4-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2’-Trifluoromethyl-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

2’-Trifluoromethyl-biphenyl-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting lipid metabolism disorders.

    Material Science: It is used in the development of advanced materials with specific electronic properties.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

Comparison with Similar Compounds

  • 4’-Trifluoromethyl-biphenyl-2-carboxylic acid
  • 2,4-Bis(trifluoromethyl)phenylboronic acid
  • Trifluoromethylbenzoic acid

Comparison: 2’-Trifluoromethyl-biphenyl-4-carboxylic acid is unique due to the specific positioning of the trifluoromethyl and carboxylic acid groups on the biphenyl structure. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the trifluoromethyl group at the 2’ position enhances its lipophilicity and metabolic stability compared to other derivatives.

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKDEUGMDSTMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382232
Record name 2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198205-79-7
Record name 2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Trifluoromethyl [1,1'-biphenyl]-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of the product of step A (0.4 g, 1.6 mmol) and KMnO4 (0.502 g, 3.2 mmol) in dioxane (15 ml) was refluxed for 2 h with stirring. The solution was filtered through silica gel bead and washed with EtOAc (30 ml). The solvent was evaporated to dryness to give the title compound (0.35 g, 81.6%), as white solid. 1H-NMR (CDCl3) 7.30-7.58 (m, 5H); 7.76 (d, 1H, J=8.15 Hz); 8.11 (d, 2H, J=8.03 Hz).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.502 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
81.6%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4-carboxybenzeneboronic acid (1.218 g, 7.340 mmol) and Na2CO3 (2.40 g, 22.6 mmol) in water (75 mL) was added p-dioxane (75 mL). This mixture was treated sequentially with 2-iodobenzotrifluoride (1.05 mL, 7.48 mmol) and palladium (II) acetate (151 mg, 0.673 mmol) and allowed to stir at ambient temperature for 16 hours. The solvent was evaporated in vacuo. To the residue was added EtOAc (400 mL) and water (300 mL). The aqueous layer was acidified to pH 1 with 1.0 N aq. HCl and the layers separated. The aqueous layer was extracted with EtOAc (2×200 mL). The organic extracts were combined, washed with brine (200 mL), 5% aq. Na2S2O3 (200 mL), saturated NaCl (200 mL), dried (Na2SO4), and the solvent evaporated in vacuo to afford the title compound as a yellow solid. 1H NMR (CDCl3, 400 MHz) d 8.14(2H, d, J=8.1 Hz), ), 7.77(1H, d, J=7.9 Hz), 7.60(1H, t, J=7.5 Hz), 7.52(1H, t, J=7.3 Hz), 7.44(2H, d, J=8.1 Hz) and 7.33(1H, d, J=7.5 Hz) ppm.
Quantity
1.218 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
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Quantity
75 mL
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reactant
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Quantity
75 mL
Type
solvent
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Quantity
1.05 mL
Type
reactant
Reaction Step Two
Quantity
151 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Procedure C′: 2′-trifluoromethyl-biphenyl-4-carbaldehyde (Array 4PNL-S04-0) (0.63 g, 2.5 mmol) is suspended in formic acid (3.5 mL), and the solution is placed in an ice bath. Hydrogen peroxide is added (0.875 mL, 7.5 mmol), and the reaction vessel is placed in the refrigerator and is allowed to stand for 1-2 days. The yellow solid that precipitates out is filtered, washed with cold water and dried in a vacuum oven to give the title compound (0.45 g, 69%). MS (ES−) 265.1
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Yield
69%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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